(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride
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Overview
Description
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system and multiple chiral centers, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride typically involves multiple steps, including the formation of the core ring system and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as pyridine derivatives and various reagents to induce cyclization and hydrogenation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Olanzapine N-oxide
- 2-Hydroxybiphenyl
Comparison
Compared to these similar compounds, (6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride stands out due to its unique fused ring system and multiple chiral centers, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,7S,8R)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFKOEQRYPOZJC-RUWOQTFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126144-06-5 |
Source
|
Record name | (1S,7S,8R)-2,5-diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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